molecular formula C16H12Br2N2O3 B297069 5-[(2,4-Dibromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-[(2,4-Dibromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B297069
M. Wt: 440.09 g/mol
InChI Key: ALEOIKRZJXWNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,4-Dibromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole, also known as DBMOMO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives, which have been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of 5-[(2,4-Dibromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
5-[(2,4-Dibromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell growth and proliferation, and the modulation of various signaling pathways involved in cellular processes such as DNA repair and immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(2,4-Dibromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its ability to selectively induce apoptosis in cancer cells, while leaving normal cells unharmed. This makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 5-[(2,4-Dibromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole. One area of interest is the development of more efficient synthesis methods for this compound, which could help to overcome some of the limitations associated with its use in lab experiments. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-[(2,4-Dibromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole, as well as its potential applications in other areas of scientific research, such as antiviral and antibacterial therapy. Finally, more research is needed to determine the safety and efficacy of 5-[(2,4-Dibromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole in clinical trials, in order to assess its potential as a cancer therapy.

Synthesis Methods

5-[(2,4-Dibromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 2,4-dibromophenol with 4-methoxybenzaldehyde in the presence of a base and a catalyst. This reaction yields an intermediate product, which is then reacted with cyanogen bromide to form the final product.

Scientific Research Applications

5-[(2,4-Dibromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. In particular, this compound has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.

properties

Molecular Formula

C16H12Br2N2O3

Molecular Weight

440.09 g/mol

IUPAC Name

5-[(2,4-dibromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H12Br2N2O3/c1-21-12-5-2-10(3-6-12)16-19-15(23-20-16)9-22-14-7-4-11(17)8-13(14)18/h2-8H,9H2,1H3

InChI Key

ALEOIKRZJXWNJP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Br)Br

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Br)Br

Origin of Product

United States

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